molecular formula C19H25N5O2 B4459860 4-methoxy-N-(2-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide

4-methoxy-N-(2-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide

Cat. No. B4459860
M. Wt: 355.4 g/mol
InChI Key: VXTHXUOKEVKRSZ-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is also known as MPPEB and has been extensively studied for its potential use in scientific research.

Mechanism of Action

The mechanism of action of MPPEB involves its binding to the sigma-1 receptor. This binding results in the modulation of various cellular processes, including calcium signaling, protein kinase activity, and gene expression. MPPEB has also been shown to have an effect on the activity of voltage-gated ion channels, particularly the sodium channel.
Biochemical and Physiological Effects:
MPPEB has been shown to have various biochemical and physiological effects. It has been shown to increase the release of various neurotransmitters, including dopamine, norepinephrine, and serotonin. MPPEB has also been shown to have an effect on the activity of voltage-gated ion channels, particularly the sodium channel. Additionally, MPPEB has been shown to have an effect on the regulation of calcium signaling, which is involved in various physiological processes.

Advantages and Limitations for Lab Experiments

One of the advantages of MPPEB is its high affinity for the sigma-1 receptor, which makes it a useful tool for the study of this protein. Additionally, MPPEB has been shown to have a relatively low toxicity, which makes it a safer alternative to other sigma-1 receptor ligands. However, one of the limitations of MPPEB is its limited solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for the study of MPPEB. One potential direction is the investigation of its potential use in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of MPPEB and its effects on various cellular processes. Finally, the development of more soluble derivatives of MPPEB could improve its usefulness in scientific research.

Scientific Research Applications

MPPEB has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is a protein that is involved in various physiological and pathological processes. The sigma-1 receptor has been implicated in the regulation of ion channels, neurotransmitter release, and neuronal survival.

properties

IUPAC Name

4-methoxy-N-[2-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2/c1-14-22-17(13-18(23-14)24-11-3-4-12-24)20-9-10-21-19(25)15-5-7-16(26-2)8-6-15/h5-8,13H,3-4,9-12H2,1-2H3,(H,21,25)(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTHXUOKEVKRSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCCC2)NCCNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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